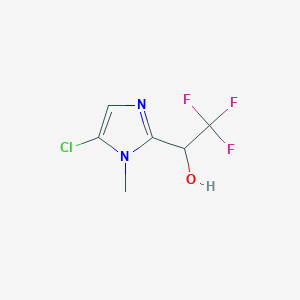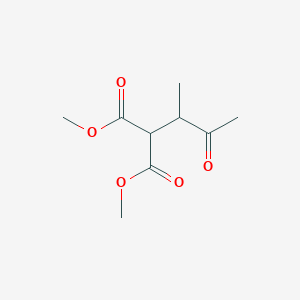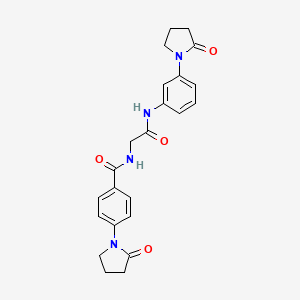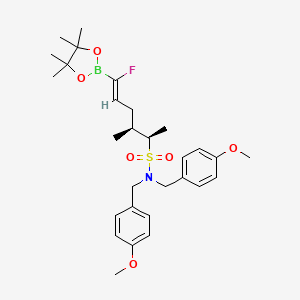![molecular formula C7H7BrN4O2S2 B14910018 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the imidazo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methylthio group attached to the imidazo[2,1-f][1,2,4]triazine core. These structural features make it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine typically involves the annulation of 2-amino[1,3,5]triazines with ketones. An I2-mediated annulation reaction is commonly used, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . The reaction conditions are straightforward and can be applied on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the I2-mediated annulation reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated imidazo[2,1-f][1,2,4]triazine.
Substitution: Various substituted imidazo[2,1-f][1,2,4]triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the attached pyridine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring attached to the imidazo core and are known for their diverse biological activities.
Imidazo[1,5-a]pyridines: These compounds are structurally related but have a different arrangement of nitrogen atoms in the ring system.
Uniqueness
7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is unique due to the presence of the bromine atom, methylsulfonyl group, and methylthio group, which confer distinct chemical reactivity and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H7BrN4O2S2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
7-bromo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H7BrN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3 |
Clave InChI |
DGSVYLKYGUUEMW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NN2C1=NC=C2Br)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)





